2-Phenoxyaniline
Overview
Description
2-Phenoxyaniline: is an organic compound with the chemical formula C₁₂H₁₁NO 2-Aminophenyl phenyl ether . This compound is characterized by the presence of a phenoxy group attached to an aniline structure. It is a crystalline solid that forms inclusion complexes with β-cyclodextrin .
Scientific Research Applications
2-Phenoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It forms inclusion complexes with β-cyclodextrin, which can be used in drug delivery systems.
Medicine: It serves as an anti-inflammatory agent that preferentially inhibits COX-2 over COX-1 .
Industry: It is used in the preparation of sodium primary amide complexes and azo compounds.
Mechanism of Action
Target of Action
2-Phenoxyaniline is known to serve as an anti-inflammatory agent that preferentially inhibits COX-2 over COX-1 . COX-2, also known as cyclooxygenase-2, is an enzyme that plays a significant role in inflammation and pain. By inhibiting this enzyme, this compound can help reduce inflammation and pain.
Mode of Action
It is known that the compound interacts with its target, cox-2, leading to its inhibition . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Thus, the compound’s interaction with COX-2 leads to a decrease in the production of these inflammatory mediators.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway. By inhibiting COX-2, this compound prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain.
Pharmacokinetics
It is known that the compound has a melting point of 47-49 °c and a boiling point of 170 °c . These properties may influence the compound’s bioavailability and its distribution within the body.
Result of Action
The primary result of this compound’s action is a reduction in inflammation and pain. By inhibiting COX-2 and preventing the production of prostaglandins, this compound can help alleviate these symptoms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by exposure to light, as it is recommended to be stored in a dark place . Additionally, the compound’s efficacy may be influenced by factors such as the pH of the environment and the presence of other substances that can interact with this compound.
Safety and Hazards
2-Phenoxyaniline is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Biochemical Analysis
Biochemical Properties
2-Phenoxyaniline plays a significant role in biochemical reactions, particularly as an anti-inflammatory agent. It preferentially inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which is crucial in reducing inflammation . Additionally, this compound forms inclusion complexes with β-cyclodextrin, which can enhance its solubility and stability . The compound interacts with various enzymes and proteins, including COX-2, and its inhibitory action on this enzyme is a key aspect of its biochemical properties.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s anti-inflammatory properties are mediated through the inhibition of COX-2, which reduces the production of pro-inflammatory mediators . This inhibition can lead to changes in gene expression related to inflammation and cellular stress responses. Additionally, this compound’s interaction with β-cyclodextrin can affect its cellular uptake and distribution, further influencing its cellular effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly COX-2. By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, which are mediators of inflammation . This inhibition occurs through the binding of this compound to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins. Additionally, this compound may interact with other biomolecules, such as β-cyclodextrin, to form stable inclusion complexes that enhance its bioavailability and efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound forms stable inclusion complexes with β-cyclodextrin, which can enhance its stability and prolong its effects . Over extended periods, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have shown that the compound can maintain its anti-inflammatory effects for a significant duration, but its stability and activity may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory effects by inhibiting COX-2 . At higher doses, this compound may exhibit toxic or adverse effects, including skin and eye irritation, respiratory irritation, and potential systemic toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and increasing the dose further does not enhance its anti-inflammatory effects but may increase the risk of adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to form metabolites that are excreted from the body . The metabolic pathways of this compound involve phase I and phase II reactions, including oxidation, reduction, and conjugation with glucuronic acid or sulfate. These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can form inclusion complexes with β-cyclodextrin, which enhances its solubility and facilitates its transport across cell membranes . Additionally, this compound may interact with transporters and binding proteins that influence its localization and accumulation within specific tissues. The distribution of this compound is influenced by its physicochemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with biomolecules and cellular compartments. The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its activity and function. The formation of inclusion complexes with β-cyclodextrin can also influence the subcellular localization of this compound, promoting its accumulation in specific cellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenoxyaniline can be synthesized through various methods. One common method involves the reaction of 2-nitrophenol with aniline in the presence of a catalyst. The reaction typically proceeds under reflux conditions with a suitable solvent such as ethanol or methanol . The nitro group is reduced to an amino group, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The nitro group in its precursor can be reduced to form the amino group.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like or are commonly used.
Reduction: Catalysts such as or are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid for nitration and halogens for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: this compound from its nitro precursor.
Substitution: Various substituted phenoxyaniline derivatives.
Comparison with Similar Compounds
- 2-Aminophenyl phenyl ether
- 2-Aminodiphenyl ether
- 2-Phenoxybenzenamine
Comparison: 2-Phenoxyaniline is unique due to its ability to form inclusion complexes with β-cyclodextrin and its preferential inhibition of COX-2 over COX-1. This makes it particularly useful in drug delivery systems and as an anti-inflammatory agent .
Properties
IUPAC Name |
2-phenoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFFUUFPJJOWHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062593 | |
Record name | 2-Phenoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2688-84-8 | |
Record name | 2-Phenoxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2688-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002688848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenoxyaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T96D49XD9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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